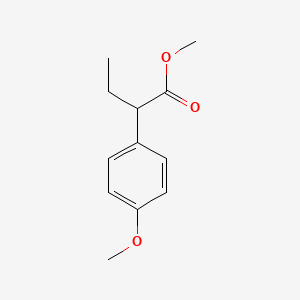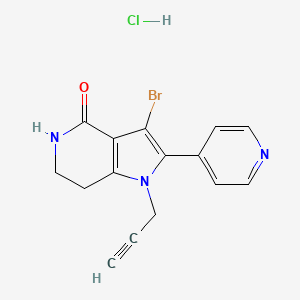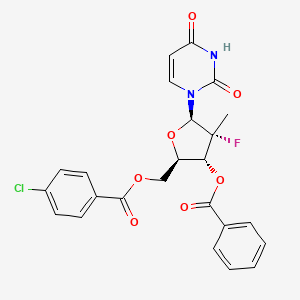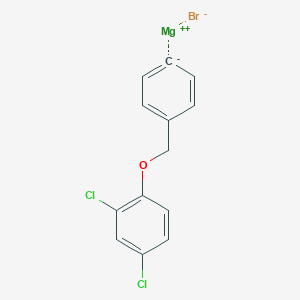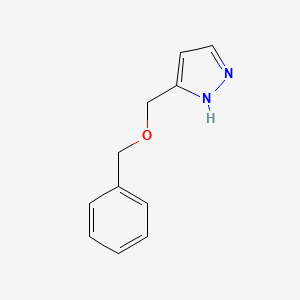
3-((Benzyloxy)methyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Benzyloxy)methyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyloxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Benzyloxy)methyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a benzyloxy methylating agent. One common method includes the use of benzyl alcohol and a suitable base to form the benzyloxy methyl group, followed by cyclization to form the pyrazole ring. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and phase-switching protocols can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-((Benzyloxy)methyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur on the pyrazole ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Applications De Recherche Scientifique
3-((Benzyloxy)methyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mécanisme D'action
The mechanism of action of 3-((Benzyloxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 3-((Benzyloxy)methyl)-1H-imidazole
- 3-((Benzyloxy)methyl)-1H-oxazole
- 3-((Benzyloxy)methyl)-1H-thiazole
Comparison: 3-((Benzyloxy)methyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the benzyloxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
5-(phenylmethoxymethyl)-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10(5-3-1)8-14-9-11-6-7-12-13-11/h1-7H,8-9H2,(H,12,13) |
Clé InChI |
KFKAPFOBVSSJDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-Bicyclo[3.3.0]octan-2-one](/img/structure/B14892895.png)
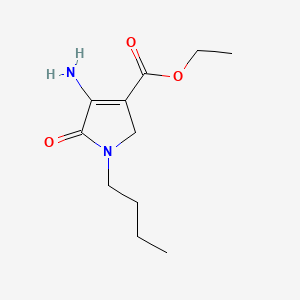



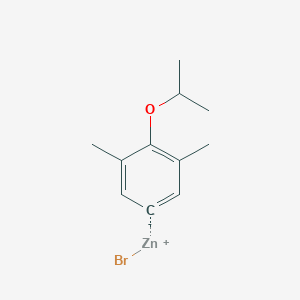
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
